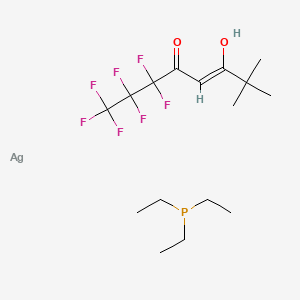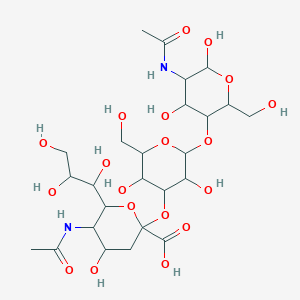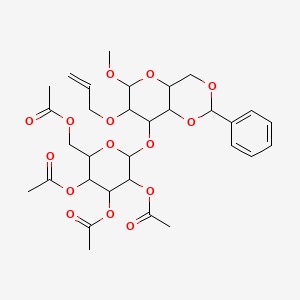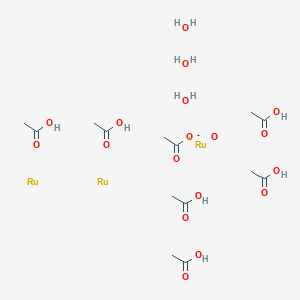
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate can be synthesized through the reaction of ruthenium trichloride with acetic acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the complex. The general reaction can be represented as follows:
RuCl3+CH3COOH→Ru3(μ3O)(CH3COO)6(H2O)3
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, concentration, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the acetate or water ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and hydrogenation reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to interact with DNA and proteins.
Industry: It is used in the production of advanced materials and as a precursor for other ruthenium-based compounds.
Mecanismo De Acción
The mechanism by which Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate exerts its effects involves coordination with target molecules. The ruthenium centers can interact with electron-rich sites on biomolecules, facilitating various biochemical reactions. The central oxo group and acetate ligands play crucial roles in stabilizing the complex and mediating its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Ruthenium (III) chloride: Another ruthenium-based compound with different ligands.
Ruthenium (III) nitrosyl: Features a nitrosyl ligand instead of acetate.
Ruthenium (III) ammine complexes: Contain ammine ligands.
Uniqueness
Hexa(acetato)mu3-oxo-tris(aquo)triruthenium acetate is unique due to its specific coordination environment, featuring a central oxo group and multiple acetate ligands. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C14H33O18Ru3 |
|---|---|
Peso molecular |
792.6 g/mol |
Nombre IUPAC |
acetic acid;oxoruthenium(1+);ruthenium;acetate;trihydrate |
InChI |
InChI=1S/7C2H4O2.3H2O.O.3Ru/c7*1-2(3)4;;;;;;;/h7*1H3,(H,3,4);3*1H2;;;;/q;;;;;;;;;;;;;+1/p-1 |
Clave InChI |
JHUQBIXXCAPKCA-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)[O-].O.O.O.O=[Ru+].[Ru].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


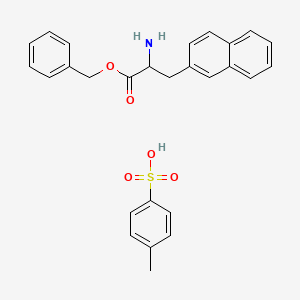
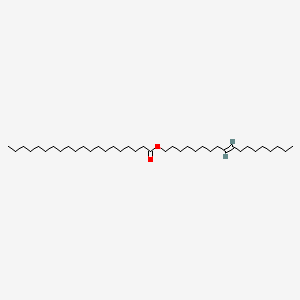
![4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B12323260.png)
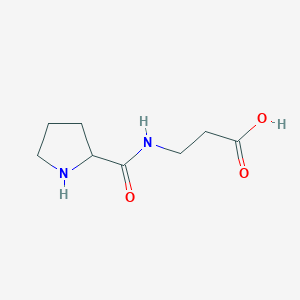
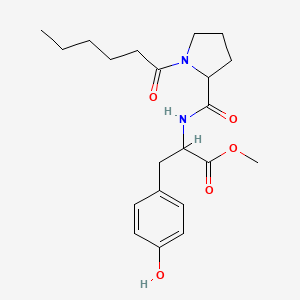
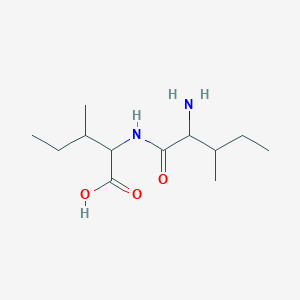
![(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl) hydrogen sulfate;pyridine](/img/structure/B12323287.png)
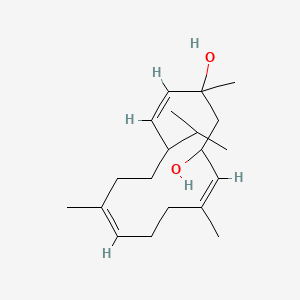
![Methyl 3-(4-hydroxy-3-nitrophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12323300.png)
![2-[[6-[4-[4-(4-aminophenyl)phenyl]-6-[6-[[bis(carboxylatomethyl)amino]methyl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]piperidin-1-id-2-yl]methyl-(carboxylatomethyl)amino]acetate;europium(3+)](/img/structure/B12323306.png)
![Tert-butyl 7-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12323312.png)
